REACTION_CXSMILES
|
C([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=O.[C:9]([Cl:12])([Cl:11])=O>C(OCC)C>[Cl-:11].[Cl:12][CH:9]=[N+:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Ice bath cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of less than 12° C
|
Type
|
FILTRATION
|
Details
|
The resulting while solid is filtered off under dry nitrogen, in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=[N+]1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.36 mol | |
AMOUNT: MASS | 228 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |